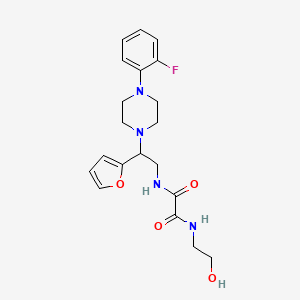
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C20H25FN4O4 and its molecular weight is 404.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H32FN5O4, with a molecular weight of 485.6 g/mol. The structure comprises a piperazine ring, a furan moiety, and an oxalamide group, which are known to contribute to the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H32FN5O4 |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 877633-34-6 |
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has indicated that compounds containing furan and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on structural modifications .
Anticancer Activity
The anticancer potential of furan derivatives has been extensively studied. A notable study demonstrated that compounds with similar structural characteristics inhibited the proliferation of HeLa cells (cervical cancer cell line), with IC50 values indicating effective cytotoxicity . The proposed mechanism involves mitochondrial disruption and apoptosis induction.
Anti-inflammatory Activity
Furan derivatives have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can act as selective COX-2 inhibitors, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of furan derivatives against various pathogens. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies on HeLa cells revealed that modifications to the oxalamide structure could significantly affect cytotoxicity. One derivative exhibited an IC50 of 0.15 µg/mL, highlighting the importance of structural optimization in enhancing anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of cellular membranes or interference with DNA synthesis in bacteria and cancer cells alike. This dual action underscores the versatility of the compound in targeting different types of cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Variations : Changes in the fluorophenyl group can enhance or diminish activity.
- Piperazine Modifications : Alterations in the piperazine ring structure can affect binding affinity to biological targets.
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4/c21-15-4-1-2-5-16(15)24-8-10-25(11-9-24)17(18-6-3-13-29-18)14-23-20(28)19(27)22-7-12-26/h1-6,13,17,26H,7-12,14H2,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUFUVMNXDJVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCO)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














